(2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a unique combination of an iodo-substituted aromatic ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-iodo-5-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Oxidation: The major product would be 2-iodo-5-methylbenzoic acid.
Reduction: The major product would be (2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanol.
Scientific Research Applications
(2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of aromatic compounds with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of (2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone is not well-documented. its structure suggests that it could interact with biological targets through:
Aromatic Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in proteins.
Hydrogen Bonding: The carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors.
Iodine Substitution: The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(2-Iodo-5-methylphenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
(2-Iodo-5-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to its analogs. This can result in distinct biological activities and interactions with molecular targets.
Properties
IUPAC Name |
(2-iodo-5-methylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYBBAWQOLIQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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